2-Propylnicotinaldehyde
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Overview
Description
2-Propylnicotinaldehyde is an organic compound with the molecular formula C9H11NO It is a derivative of nicotinaldehyde, where a propyl group is attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with a propyl halide in the presence of a base. Another method includes the oxidation of 2-propylnicotinyl alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-propylnicotinic acid followed by oxidation. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Propylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-propylnicotinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-propylnicotinyl alcohol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Amines, hydroxylamine.
Major Products:
Oxidation: 2-Propylnicotinic acid.
Reduction: 2-Propylnicotinyl alcohol.
Substitution: Imines, oximes.
Scientific Research Applications
2-Propylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-propylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which are crucial intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a valuable compound in studying oxidative stress and related cellular processes.
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound, differing by the absence of the propyl group.
2-Methylnicotinaldehyde: Similar structure with a methyl group instead of a propyl group.
2-Ethylnicotinaldehyde: Contains an ethyl group instead of a propyl group.
Uniqueness: 2-Propylnicotinaldehyde is unique due to its specific alkyl substitution, which can influence its reactivity and interaction with other molecules
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-7H,2,4H2,1H3 |
InChI Key |
NGDZGEWXEXQCGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=N1)C=O |
Origin of Product |
United States |
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